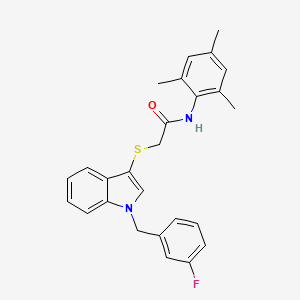

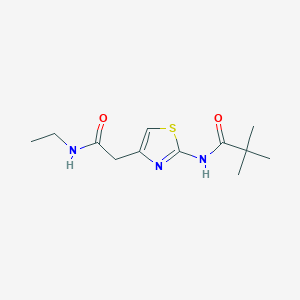

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-mesitylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-mesitylacetamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods and has demonstrated promising results in several studies. In

Scientific Research Applications

Anticonvulsant Activities

Research has shown that compounds with similar structural frameworks to the specified chemical have been synthesized and evaluated for their anticonvulsant activities. For example, alpha-acetamido-N-benzylacetamide derivatives containing aromatic or heteroaromatic groups have displayed significant activity in maximal electroshock-induced seizure tests in mice, with some derivatives providing protection against seizures with efficacy comparable to phenytoin (Kohn et al., 1993).

Antitumor Properties

Novel benzothiazole derivatives synthesized and evaluated for their anticonvulsant activity also demonstrated potential antitumor properties. Certain compounds showed promising results in in vitro antitumor activity tests, indicating their potential as therapeutic agents against cancer (Liu et al., 2016).

Antiallergic Agents

A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides were prepared and evaluated for their antiallergic properties. Among them, specific acetamides demonstrated significant potency against histamine release, showing promise as novel antiallergic compounds (Menciu et al., 1999).

Pharmacological Evaluation for Analgesic Activities

(indol-3-yl)alkylamides, including compounds with pyridin-4-yl acetamides, have been synthesized and evaluated, showing potent analgesic properties. These compounds were found to be as effective as traditional analgesic drugs, indicating their potential for pain management (Fouchard et al., 2001).

Synthesis and Chemical Properties

Studies have focused on the synthesis and chemical properties of indoles, such as the palladium-catalyzed regioselective C-H fluoroalkylation of indoles, demonstrating the versatility of these frameworks in chemical synthesis and potential application in developing new compounds with enhanced biological activities (Borah & Shi, 2017).

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it’s difficult to predict the exact pathways involved. Given the presence of a fluorobenzyl group, it may be involved in pathways related to aromatic compounds .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Its effects will depend on its specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without more information on the compound’s targets and mode of action, it’s difficult to predict how these factors might affect it .

properties

IUPAC Name |

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN2OS/c1-17-11-18(2)26(19(3)12-17)28-25(30)16-31-24-15-29(23-10-5-4-9-22(23)24)14-20-7-6-8-21(27)13-20/h4-13,15H,14,16H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNACHTWAWAQCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2826316.png)

![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2826317.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2826318.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2826329.png)

![[1-(2-Fluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B2826334.png)

![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2826336.png)